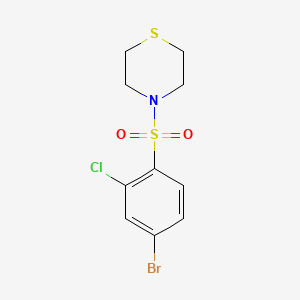
2H,5'H-5,5'-Bitetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,5’H-5,5’-Bitetrazole is a nitrogen-rich heterocyclic compound known for its high energy density and stability It is a member of the tetrazole family, characterized by the presence of multiple nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H,5’H-5,5’-Bitetrazole typically involves the cyclization of hydrazine derivatives with nitriles or other suitable precursors. One common method includes the reaction of hydrazine with cyanogen azide under controlled conditions to form the tetrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2H,5’H-5,5’-Bitetrazole often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is initiated under specific temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain high-purity 2H,5’H-5,5’-Bitetrazole.
Analyse Chemischer Reaktionen
Types of Reactions: 2H,5’H-5,5’-Bitetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple nitrogen atoms, which can act as nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2H,5’H-5,5’-Bitetrazole, leading to the formation of nitro derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form amine derivatives.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the tetrazole ring.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2H,5’H-5,5’-Bitetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: 2H,5’H-5,5’-Bitetrazole is used in the formulation of high-energy materials, such as explosives and propellants, due to its high energy density and stability.
Wirkmechanismus
The mechanism of action of 2H,5’H-5,5’-Bitetrazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or the release of energy upon decomposition. The compound’s high nitrogen content contributes to its energetic properties, making it suitable for use in explosives and propellants.
Vergleich Mit ähnlichen Verbindungen
1H,1’H-5,5’-Bitetrazole: Another member of the tetrazole family with similar energetic properties.
4,4’-Bistetrazole: A compound with a similar structure but different reactivity and stability.
5,5’-Bitetrazole-1,1’-Diolate: Known for its use in high-energy materials and its unique thermal stability.
Uniqueness: 2H,5’H-5,5’-Bitetrazole stands out due to its high nitrogen content and stability, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
634151-41-0 |
|---|---|
Molekularformel |
C2H2N8 |
Molekulargewicht |
138.09 g/mol |
IUPAC-Name |
5-(2H-tetrazol-5-yl)-5H-tetrazole |
InChI |
InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h1H,(H,5,6,9,10) |
InChI-Schlüssel |
LRHXGSUSLIRWKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(N=NN=N1)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)

![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)
